

# Application Note: Optimized Fibrin Hydrogel Systems for Engineered Cardiac Tissue

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## Compound of Interest

Compound Name:	Fibrins
CAS No.:	92235-99-9
Cat. No.:	B1330869

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## Executive Summary & Scientific Rationale

Fibrin hydrogels represent the gold standard for fabricating Engineered Heart Tissues (EHTs) due to their superior biocompatibility, tunable mechanical properties, and intrinsic ability to promote angiogenesis. Unlike synthetic polymers, fibrin provides natural cell-adhesion motifs (RGD sites) that facilitate cardiomyocyte alignment and electromechanical coupling.

However, fibrin presents two significant challenges in cardiac applications:

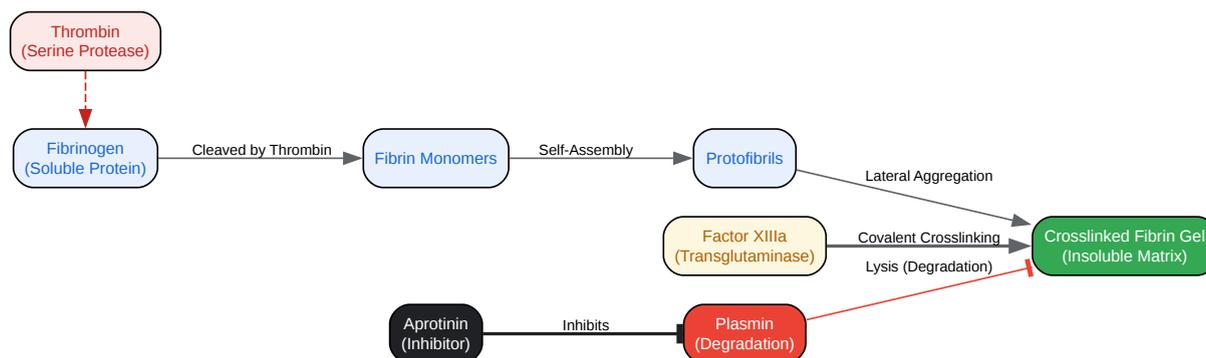
- **Rapid Degradation:** Cardiomyocytes and fibroblasts secrete proteases (plasminogen activators) that degrade fibrin networks within 48–72 hours.
- **Mechanical Mismatch:** Native fibrin clots are softer (~0.1–1 kPa) than the adult myocardium (~10–20 kPa).

This guide details a self-validating protocol to overcome these limitations using a modified "Master Mix" casting technique, incorporating protease inhibitors (Aprotinin) and auxotonic load (silicone posts) to drive tissue compaction and maturation.

## Mechanism of Action

The formation of the hydrogel relies on the enzymatic cleavage of fibrinogen by thrombin. In tissue engineering, we hijack this coagulation cascade to encapsulate cells before the network

solidifies.



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Figure 1: The enzymatic polymerization of fibrin.[1][2] Note the critical role of Aprotinin in blocking Plasmin-mediated degradation, ensuring construct longevity.

## Reagent Preparation & Formulation

Precise stoichiometry is required to balance gelation speed with handling time. The following formulation yields a Final Fibrin Concentration of ~4 mg/mL, optimized for iPSC-Cardiomyocyte (iPSC-CM) spreading and compaction.

### Table 1: Stock Solution Preparation

Component	Stock Concentration	Preparation Notes	Storage
Fibrinogen	20 mg/mL	Dissolve bovine fibrinogen in warm (37°C) saline (0.9% NaCl). Do not vortex (shears protein). Filter sterilize (0.22 µm).	-20°C Aliquots
Thrombin	100 U/mL	Dissolve in 0.1% BSA/PBS. Keep on ice during use.	-80°C Aliquots
Aprotinin	33 mg/mL	Essential for inhibiting lysis.	4°C
2x Medium	2x Conc.	DMEM based medium prepared at 2x concentration to account for dilution by fibrinogen/thrombin volumes.	4°C
Matrigel	Pure	Optional: 10% v/v supplementation improves attachment.	-20°C



*Critical Insight: Fibrinogen solutions are often acidic. If the solution turns yellow (if phenol red is present) or if cells die rapidly, verify pH. Neutralize with 1M HEPES if necessary.*

## Protocol: 3D EHT Fabrication

This protocol utilizes a "Master Mix" approach to ensure homogenous cell distribution before gelation occurs.

## Phase 1: Mold & Post Preparation

- Casting Molds: Use 2% agarose wells (negative molds) or PDMS molds.
- Posts: Insert silicone (PDMS) posts into the wells. These posts serve as anchors; as the fibrin compacts, it pulls against the posts, providing the auxotonic load necessary for cardiomyocyte alignment.

## Phase 2: The Master Mix (Per 1 mL of Gel)

Calculate volume based on 100  $\mu$ L per EHT construct.

- Prepare Cell Suspension: Dissociate iPSC-CMs. Required density:  $10\text{--}15 \times 10^6$  cells/mL of final gel volume. Pellet cells.
- Resuspend Cells: Resuspend the cell pellet in Reagent A (see below).
- Prepare Reagent A (The "Safe" Mix): Combine the following on ice:
  - Fibrinogen Stock (20 mg/mL): 200  $\mu$ L
  - 2x Culture Medium: 500  $\mu$ L
  - Aprotinin Stock: 1  $\mu$ L (Final  $\sim 33$   $\mu$ g/mL)
  - Matrigel (Optional): 100  $\mu$ L
  - Result: Cells are now in a non-clotting, nutrient-rich fibrinogen solution.
- Prepare Reagent B (The Activator):
  - Thrombin Stock (100 U/mL): 30  $\mu$ L
  - Water/PBS to adjust volume to match remaining requirement.

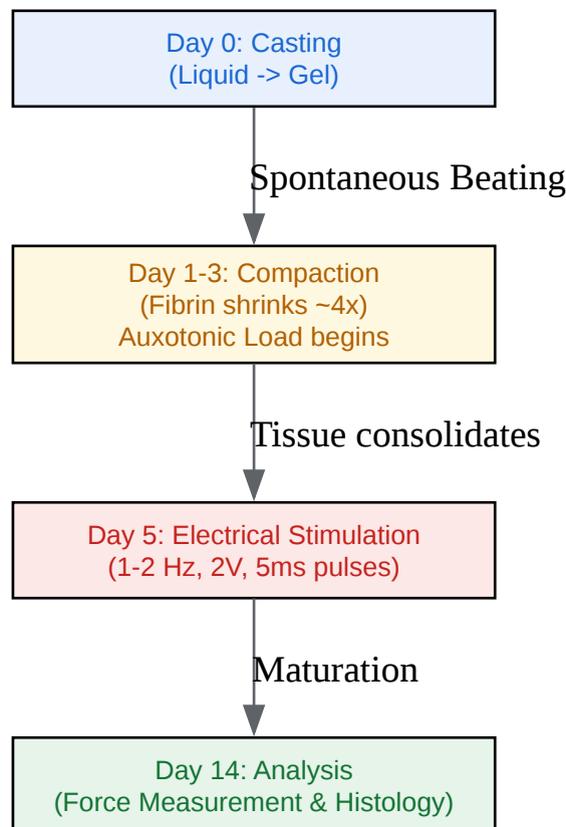
## Phase 3: Casting (Time Sensitive)

Work quickly. Gelation begins immediately upon mixing A and B.

- Add Reagent B (Thrombin) to Reagent A (Cell/Fibrinogen mix).
- Mix gently by pipetting up and down 3 times. Avoid bubbles.
- Immediately pipette 100  $\mu$ L of the mixture into each mold well, ensuring the liquid surrounds the silicone posts.
- Incubate: Place at 37°C for 60 minutes to ensure full polymerization.
- Flooding: Gently add 2 mL of warm culture medium (containing 33  $\mu$ g/mL Aprotinin) to the dish.

## Maturation & Stimulation Workflow[4][5]

Fibrin hydrogels are soft initially. The tissue must "compact" (shrink) to increase cell density and stiffness.



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Figure 2: Experimental timeline. Stimulation is introduced only after the tissue has compacted and anchored firmly to the posts.

## Maintenance Protocol

- Medium Change: Every 48 hours.
- Aprotinin: MUST be added to every medium change (33 µg/mL) for the first 14 days. Failure to do so will result in the tissue detaching from posts or disintegrating.

## Characterization & Data Analysis

### A. Contractile Force Measurement

The deflection of the silicone posts allows for non-invasive force measurement.

- Formula:
  - : Force (mN)[3]
  - : Spring constant of the silicone post (determined by post length/diameter/Young's modulus).
  - : Displacement of the post tip (measured via optical tracking).

### B. Expected Results Table

Parameter	Native Myocardium	Immature Fibrin EHT	Mature Fibrin EHT (Stimulated)
Young's Modulus	10–20 kPa	< 1 kPa	2–5 kPa
Cell Alignment	Anisotropic	Isotropic	Anisotropic (Aligned with force lines)
Force Generation	40–50 mN/mm <sup>2</sup>	< 1 mN/mm <sup>2</sup>	5–15 mN/mm <sup>2</sup>
Conduction Velocity	~60 cm/s	< 5 cm/s	15–25 cm/s

## Troubleshooting Guide

- "The gel dissolved after 3 days."
  - Cause: Insufficient Aprotinin.
  - Fix: Increase Aprotinin to 50 µg/mL in the culture medium. Ensure fresh stock.
- "The tissue is too soft/handling is difficult."
  - Cause: Fibrinogen concentration too low.
  - Fix: Increase initial Fibrinogen to 6–8 mg/mL. Note: Higher stiffness may reduce cardiomyocyte spreading initially.
- "Cells are clumping, not spreading."
  - Cause: Thrombin concentration too high (gelled too fast) or lack of ECM cues.
  - Fix: Reduce Thrombin to slow gelation; supplement master mix with 10% Matrigel or Laminin.

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